D-[2-13C]tagatose
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Overview
Description
D-[2-13C]tagatose is a rare sugar, specifically a ketohexose, which is an isotopically labeled form of D-tagatose. The compound is labeled with carbon-13 at the second carbon position. D-tagatose itself is a naturally occurring monosaccharide with a sweetness similar to sucrose but with significantly fewer calories. It is found in small quantities in dairy products such as cheese, yogurt, and milk .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-[2-13C]tagatose can be synthesized through various methods, including chemical and enzymatic routes. One common method involves the isomerization of D-[2-13C]galactose using L-arabinose isomerase. The reaction typically occurs under mild conditions, with the enzyme catalyzing the conversion at temperatures around 30-60°C and a pH range of 6-8 .
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes due to their efficiency and environmental friendliness. The use of whole cells or isolated enzymes as catalysts allows for high yields with minimal by-products. The process generally involves the fermentation of D-[2-13C]galactose using genetically engineered microorganisms that express L-arabinose isomerase .
Chemical Reactions Analysis
Types of Reactions
D-[2-13C]tagatose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce D-[2-13C]tagatonic acid.
Reduction: It can be reduced to form D-[2-13C]tagitol.
Isomerization: The compound can be isomerized to D-[2-13C]fructose under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are frequently used.
Isomerization: Enzymes such as L-arabinose isomerase are used under mild conditions.
Major Products
Oxidation: D-[2-13C]tagatonic acid
Reduction: D-[2-13C]tagitol
Isomerization: D-[2-13C]fructose
Scientific Research Applications
D-[2-13C]tagatose has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in metabolic studies to understand carbohydrate metabolism.
Biology: The compound helps in studying the pathways of sugar metabolism in various organisms.
Medicine: this compound is investigated for its potential in managing diabetes and obesity due to its low caloric content and minimal impact on blood glucose levels.
Mechanism of Action
D-[2-13C]tagatose exerts its effects primarily through its metabolism in the body. It is incompletely absorbed in the small intestine, with only 15-20% being absorbed. The majority of the ingested compound is fermented in the colon by indigenous microflora, resulting in the production of short-chain fatty acids. These fatty acids are absorbed and metabolized, contributing to the compound’s low caloric content .
Comparison with Similar Compounds
Similar Compounds
D-tagatose: The non-labeled form of D-[2-13C]tagatose.
D-fructose: Another ketohexose with similar sweetness but higher caloric content.
D-galactose: An epimer of D-tagatose at the C-4 position.
Uniqueness
This compound is unique due to its isotopic labeling, which makes it an invaluable tool in metabolic studies. The carbon-13 label allows researchers to trace the metabolic pathways and understand the fate of the compound in biological systems, providing insights that are not possible with non-labeled sugars .
Biological Activity
D-[2-13C]tagatose is a rare sugar with unique biological properties that have garnered attention in recent years due to its potential applications in food technology and health. This article explores the biological activity of this compound, focusing on its metabolic effects, antibacterial properties, and implications for human health.
Overview of D-tagatose
D-tagatose is a ketohexose sugar that is structurally similar to fructose. It is classified as a rare sugar due to its low natural abundance and is primarily derived from lactose. The isotopically labeled form, this compound, is used in metabolic studies to trace its biological pathways and interactions within the body.
Absorption and Fermentation
Research indicates that D-tagatose is partially absorbed in the small intestine, with studies showing absorption rates ranging from 20% to 80% depending on the species studied. In humans, approximately 51% of the energy from D-tagatose is recovered as short-chain fatty acids (SCFAs) when fermented by gut microbiota . This fermentation process contributes to its prebiotic effects, promoting beneficial gut bacteria.
Species | Absorption Rate | SCFA Production |
---|---|---|
Humans | ~80% | 51% |
Rats | ~20% | Not specified |
Pigs | ~26% | Not specified |
Antibacterial Properties
D-tagatose exhibits significant antibacterial activity, particularly against Streptococcus mutans, a primary pathogen involved in dental caries. In vitro studies have demonstrated that D-tagatose can inhibit the growth of S. mutans and reduce biofilm formation. Specifically, a concentration of 1% D-tagatose significantly delayed bacterial growth and reduced biofilm formation compared to sucrose alone .
The antibacterial effect of D-tagatose is attributed to its ability to interfere with the metabolic pathways of S. mutans. It reduces the expression of glycosyltransferase B, an enzyme critical for polysaccharide synthesis from sucrose, thereby limiting the bacteria's ability to form biofilms and adhere to tooth surfaces .
Clinical Studies
A study conducted on humans demonstrated that consumption of D-tagatose led to a decrease in postprandial blood glucose levels compared to traditional sugars. This suggests potential benefits for managing blood sugar levels in individuals with insulin resistance or diabetes .
Animal Studies
In animal models, particularly rats, adaptation to diets containing D-tagatose resulted in changes in gut microbiota composition, leading to improved metabolic profiles. The presence of D-tagatose influenced the abundance of beneficial bacteria while reducing pathogenic strains .
Properties
IUPAC Name |
(3S,4S,5R)-2-(hydroxymethyl)(213C)oxane-2,3,4,5-tetrol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6?/m1/s1/i6+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDRXBCSQODPBY-OFGVUKJNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H]([13C](O1)(CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.